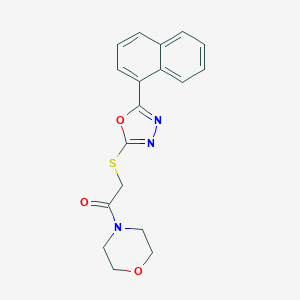![molecular formula C18H18N2O3S B270144 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has unique properties that make it an attractive candidate for research and development.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone have been extensively studied. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory mediators in cells. In addition, this compound has been shown to regulate glucose metabolism in cells, which could have potential implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its unique chemical structure, which gives it unique properties that can be exploited for various applications. Furthermore, this compound is relatively easy to synthesize in the lab, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, further research is needed to optimize the synthesis method for this compound to improve its yield and purity. Furthermore, this compound could be further studied for its potential applications in the development of organic electronic devices.
Synthesemethoden
The synthesis of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-tert-butylbenzaldehyde with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the target compound. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, this compound has been studied for its potential use as an agrochemical to protect crops from pests and diseases. Furthermore, this compound has shown potential as a material for the development of organic electronic devices due to its unique electronic properties.
Eigenschaften
Produktname |
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone |
|---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,3)13-8-6-12(7-9-13)14(21)11-24-17-20-19-16(23-17)15-5-4-10-22-15/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
CXKLSBJFPXWJPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)


![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)

![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B270084.png)
![1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270086.png)